molecular formula C5H12N2O3 B13391496 acetic acid;2-aminopropanamide

acetic acid;2-aminopropanamide

Cat. No.: B13391496
M. Wt: 148.16 g/mol
InChI Key: HIFLYZJMEVTVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its white to off-white solid appearance and is primarily used in scientific research . It is a significant compound in the field of amino acid derivatives, influencing various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-aminopropanamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or under heat can yield the target compound. Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate, which is a widely used and harsh method .

Industrial Production Methods

Industrial production of acetic acid primarily involves chemical and fermentative routes. The chemical route is predominant in current industrial practices, involving the oxidation of ethanol or the destructive distillation of wood . These methods ensure the large-scale production of acetic acid, which can then be used as a precursor for synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-aminopropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amides, imines, and other derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-aminopropanamide is unique due to its dual role as both an amino acid derivative and an antimicrobial agent. Its ability to participate in diverse chemical reactions and its wide range of applications in scientific research make it a valuable compound in various fields.

Properties

IUPAC Name

acetic acid;2-aminopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.C2H4O2/c1-2(4)3(5)6;1-2(3)4/h2H,4H2,1H3,(H2,5,6);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFLYZJMEVTVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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